molecular formula C12H12N2O2S B11604838 2-methyl-3-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide

2-methyl-3-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide

Cat. No.: B11604838
M. Wt: 248.30 g/mol
InChI Key: KQVCPEMIEXGLFR-UHFFFAOYSA-N
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Description

3-METHYL-2-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) is a complex organic compound that features a unique structure combining a cyclopentapyrazine core with thiophene and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

3-METHYL-2-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) has several scientific research applications:

Mechanism of Action

The mechanism by which 3-METHYL-2-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-2-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) is unique due to its combination of a cyclopentapyrazine core with thiophene and methyl substituents, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

2-methyl-1-oxido-3-thiophen-2-yl-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide

InChI

InChI=1S/C12H12N2O2S/c1-8-12(11-6-3-7-17-11)14(16)10-5-2-4-9(10)13(8)15/h3,6-7H,2,4-5H2,1H3

InChI Key

KQVCPEMIEXGLFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=O)C2=C(N1[O-])CCC2)C3=CC=CS3

Origin of Product

United States

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